molecular formula C9H14ClNO B10774693 2-Amino-1-phenylpropan-1-ol hydrochloride

2-Amino-1-phenylpropan-1-ol hydrochloride

Cat. No.: B10774693
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-UHFFFAOYSA-N
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Description

Phenylpropanolamine hydrochloride is a sympathomimetic agent that acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor. It has been used as a decongestant and appetite suppressant. This compound was previously commonly used in prescription and over-the-counter cough and cold preparations . it has been withdrawn from the market in several countries due to safety concerns, particularly the risk of hemorrhagic stroke .

Mechanism of Action

Biological Activity

2-Amino-1-phenylpropan-1-ol hydrochloride, also known as phenylpropanolamine (PPA), is a chiral compound with significant relevance in pharmacology and biochemistry. This compound has been studied for its potential biological activities, particularly in relation to adrenergic receptor modulation and its application in various therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C9H14ClNO
  • Molecular Weight : 189.67 g/mol
  • CAS Number : 154-97-6

The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions.

The biological activity of this compound primarily involves its interaction with adrenergic receptors. It acts as a norepinephrine reuptake inhibitor , leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for its stimulant effects and contributes to its use in treating conditions such as nasal congestion and hypotension.

Interaction with Receptors

Research indicates that PPA exhibits activity at various adrenergic receptors:

  • Alpha-1 Adrenergic Receptors : Activation leads to vasoconstriction and increased blood pressure.
  • Beta Adrenergic Receptors : Modulation can enhance heart rate and cardiac output.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Adrenergic Activity Acts as an agonist at alpha and beta adrenergic receptors, influencing cardiovascular functions.
Appetite Suppression Used in weight management due to its appetite-suppressant properties.
Nasal Decongestion Commonly employed in over-the-counter medications for relieving nasal congestion.
CNS Stimulant Effects Exhibits stimulant properties that may enhance alertness and energy levels.

Clinical Applications

PPA has been utilized in various clinical settings, primarily for its decongestant properties. However, due to safety concerns associated with cardiovascular side effects, its use has been restricted or banned in several countries.

Study 1: Cardiovascular Effects

A study published in PubChem highlighted the cardiovascular implications of PPA use, indicating that it can lead to increased blood pressure and heart rate, particularly when used in combination with other stimulants .

Study 2: Weight Management

Research has also explored the role of PPA in weight management. A clinical trial demonstrated that PPA effectively reduced body weight compared to placebo groups, attributed to its appetite-suppressing effects .

In Vitro Studies

In vitro studies have shown that PPA can inhibit norepinephrine reuptake, thereby increasing synaptic norepinephrine concentrations. This action is significant for understanding its potential therapeutic applications beyond nasal decongestion.

Safety and Side Effects

Despite its efficacy, the use of this compound is associated with several adverse effects:

  • Increased blood pressure
  • Risk of stroke or heart attack
    These risks have led to regulatory scrutiny and limitations on its availability in many markets.

Properties

IUPAC Name

2-amino-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNLSQWJMTVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO.ClH, C9H14ClNO
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Source PubChem
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DSSTOX Substance ID

DTXSID6027185
Record name 2-Amino-1-phenyl-1-propanol hydrochloride
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Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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CAS No.

154-41-6, 53631-70-2
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel-
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Record name 2-Amino-1-phenyl-1-propanol hydrochloride
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Record name (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride
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Melting Point

381 to 385 °F (NTP, 1992)
Record name PHENYLPROPANOLAMINE HYDROCHLORIDE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

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